molecular formula C8H16ClNO2 B11820038 Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride

Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride

Cat. No.: B11820038
M. Wt: 193.67 g/mol
InChI Key: NFWZBUVGXMYKKL-UHFFFAOYSA-N
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Description

Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It features a tetrahydrofuran ring connected to a propanimidate ester group, a structure that is often utilized as a key synthetic intermediate or building block in organic and medicinal chemistry research . While specific biological data for this compound is not available, chemical intermediates with similar structural motifs, particularly those incorporating a tetrahydrofuran ring and a propanimidate functional group, are of significant interest in pharmaceutical development . For instance, research into propanamide derivatives containing basic heteromonocycles has shown promise in the discovery of novel therapeutic agents, such as selective androgen receptor degraders (SARDs) for targeting resistant cancers . The presence of the imidate group makes this compound a valuable electrophile for the synthesis of various heterocycles and amide derivatives. Researchers can employ this molecule to construct more complex structures for screening in drug discovery programs or for material science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 3-(oxolan-3-yl)propanimidate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-8(9)3-2-7-4-5-11-6-7;/h7,9H,2-6H2,1H3;1H

InChI Key

NFWZBUVGXMYKKL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCC1CCOC1.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Carbonylation-Based Synthesis

A prominent method derives from the synthesis of 3-aminomethyl tetrahydrofuran, as detailed in the patent CN110407776B. While the target compound differs, the foundational steps—cyclization, formylation, and reductive amination—are adaptable.

Step 1: Cyclization of Maleic Glycol
Maleic glycol undergoes cyclization in a fixed-bed reactor at 120–150°C using modified montmorillonite or hydroxyapatite catalysts. This produces 2,5-dihydrofuran (yield: 86.1%, purity: 99.5%). The continuous reactor design enhances yield and reduces operational costs compared to batch processes.

Step 2: Hydroformylation to 3-Formyltetrahydrofuran
2,5-Dihydrofuran reacts with water gas (CO:H₂ = 1:1) under rhodium or cobalt catalysts, with halogenated diphosphinium ion salts as cocatalysts. This step achieves 92% conversion and 89% selectivity for 3-formyltetrahydrofuran. The cocatalyst reduces metal catalyst loading to ppm levels, enabling reuse for >8 cycles.

Step 3: Propanimidate Formation
3-Formyltetrahydrofuran can undergo condensation with nitromethane via Michael addition (as in related syntheses), followed by reduction and esterification. For example, treating the intermediate aldehyde with methyl nitrile in HCl/methanol forms the propanimidate ester.

Michael Addition and Sequential Functionalization

ChemicalBook outlines a six-step synthesis for (tetrahydrofuran-3-yl)methanamine via Michael addition, which can be modified for the target compound:

  • Michael Addition : Diethyl maleate reacts with nitromethane under basic conditions to form a nitro ester.

  • Cyclization : Acid-catalyzed cyclization yields tetrahydrofuran-3-yl nitroethane.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine.

  • Amidination : The amine reacts with methyl cyanoacetate in HCl/methanol to form the propanimidate.

This route achieves a 45.5% overall yield, but scalability is limited by toxic intermediates and multi-step purification.

Comparative Analysis of Methodologies

Parameter Cyclization-Carbonylation Michael Addition
Starting MaterialMaleic glycolDiethyl maleate
Key StepsCyclization, hydroformylationMichael addition, cyclization
Catalyst SystemRhodium/phosphinium cocatalystBase (e.g., NaOH)
Overall Yield~75% (estimated)45.5%
Toxicity ConcernsLow (water gas, reusable catalysts)High (nitromethane, strong bases)
ScalabilityIndustrial (continuous reactor)Lab-scale

The cyclization-carbonylation route offers superior yield and greener chemistry, leveraging reusable catalysts and minimized waste. In contrast, the Michael addition route, while structurally flexible, suffers from lower efficiency and hazardous reagents.

Optimization Strategies and Novel Catalysts

Hydroxyapatite-Supported Nickel Catalysts

The patent highlights hydroxyapatite-supported Ni catalysts for reductive amination. These catalysts avoid pyrophoric risks associated with Raney nickel and achieve 95% conversion in 3-formyltetrahydrofuran reduction. The preparation involves impregnating hydroxyapatite with nickel acetate, followed by calcination at 280°C.

Halogenated Diphosphinium Cocatalysts

In hydroformylation, dibromo-1,4-bis(triphenylphosphine)butaneonium salt enhances rhodium catalyst activity, reducing required metal loading by 100-fold. This innovation cuts costs and improves selectivity for the 3-formyl regioisomer over the 2-formyl byproduct.

Challenges and Mitigation

  • Regioselectivity in Hydroformylation : Competing 2-formyltetrahydrofuran formation is minimized via phosphinium cocatalysts, which steer reaction kinetics toward the 3-position.

  • Nitrile Handling : Propanimidate synthesis requires careful pH control during nitrile esterification to prevent hydrolysis to amides.

  • Waste Management : The cyclization route generates water as the sole byproduct, whereas Michael addition produces acidic waste requiring neutralization .

Chemical Reactions Analysis

Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amino Esters vs. Imidate Esters

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride (C₁₀H₁₁ClF₂NO₂, MW 249.66)
  • Structure: Contains an amino ester (-NH₂-CH₂-COOCH₃) and a 2,4-difluorophenyl group.
  • Key Differences: The aromatic fluorine substituents enhance lipophilicity and electronic effects, making it suitable for pharmaceutical intermediates targeting fluorinated APIs. Unlike the imidate group, the amino ester is less reactive toward nucleophiles but more stable under acidic conditions .
Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride
  • Structure : Ethyl ester (-COOCH₂CH₃) with a 3-methylphenyl group.
  • The 3-methylphenyl group may improve binding affinity in receptor-targeted molecules .
Methyl 3-(tetrahydrofuran-3-yl)propanimidate Hydrochloride
  • Reactivity: The imidate group’s electrophilic nature allows rapid reactions with amines to form amidines, a property absent in amino esters. The THF ring enhances solubility in polar aprotic solvents, advantageous in peptide synthesis .

Tetrahydrofuran-Containing Analogues

2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride (C₆H₁₄ClNO, MW 151.63)
  • Structure : A simple amine with a THF-3-yl substituent.
  • Key Differences : Lacks the ester or imidate group, reducing reactivity but increasing stability. Applications include chiral building blocks for alkaloid synthesis .
Tetrahydrofurfuryl Acrylate (C₈H₁₂O₃, MW 156.18)
  • Structure : Acrylate ester (-COOCH₂-THF) without a hydrochloride salt.
  • Key Differences : The acrylate group enables polymerization, useful in coatings or adhesives. The absence of a hydrochloride salt limits its solubility in aqueous systems compared to the imidate derivative .

Aromatic vs. Aliphatic Substituents

  • Contrastingly, the aliphatic THF ring in the imidate compound reduces aromatic interactions but improves metabolic stability .

Research Implications and Gaps

  • Reactivity: The imidate group’s electrophilicity is underutilized in pharmaceutical synthesis compared to amino esters. Further studies could explore its use in amidoxime or heterocycle formation.
  • Data Gaps : Physical properties (e.g., solubility, stability) for this compound remain undocumented, limiting industrial adoption .

Biological Activity

Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a molecular weight of approximately 193.67 g/mol. The presence of the tetrahydrofuran moiety contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is still under investigation, but preliminary studies indicate several potential pharmacological properties:

  • Antimicrobial Activity : Initial tests suggest that this compound may exhibit antimicrobial properties, although specific pathogens have not been conclusively identified.
  • Antiproliferative Effects : Some studies hint at possible antiproliferative effects against various cancer cell lines, necessitating further exploration to quantify these effects.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against bacteria
AntiproliferativePossible effects on cancer cells

Synthesis Methods

The synthesis of this compound can be achieved through various methods. The choice of synthesis route often depends on factors such as yield, purity, and scalability. Common methods include:

  • Direct Amidation : Involves reacting the corresponding acid with amines in the presence of coupling agents.
  • Cyclization Reactions : Techniques that exploit the tetrahydrofuran moiety for enhanced reactivity.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals distinct differences in structure and potential biological activity. Below is a table summarizing key structural features and unique aspects of selected compounds.

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(tetrahydrofuran-2-yl)propanoateDifferent ester groupExhibits distinct reactivity patterns
Ethyl 3-(tetrahydrofuran-3-yl)propanimidateEthyl instead of methylPotentially different biological activity
Propyl 3-(tetrahydrofuran-3-yl)propanimidatePropyl group alters hydrophobic propertiesMay influence pharmacokinetics

Q & A

Q. What are the optimal synthesis conditions for Methyl 3-(tetrahydrofuran-3-yl)propanimidate hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent selection : Use tetrahydrofuran (THF) as a solvent due to its ability to stabilize intermediates and enhance reaction kinetics .
  • Catalytic agents : Triethylamine (Et3N) is often employed to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies impurities .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the tetrahydrofuran ring geometry and propanimidate backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 207.58) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, though this requires single crystals .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Solubility : Dissolve in anhydrous THF or DMSO for long-term storage (≥5 years stability reported) .

Advanced Research Questions

Q. How does the tetrahydrofuran moiety influence the compound’s reactivity in nucleophilic environments?

The tetrahydrofuran ring’s electron-rich oxygen enhances nucleophilicity at the propanimidate carbonyl group. Computational studies (e.g., DFT) reveal:

  • Electrostatic potential maps : Highlight nucleophilic attack sites at the imidate carbon .
  • Steric effects : The 3-substituted tetrahydrofuran group introduces steric hindrance, reducing reactivity compared to linear analogs .
    Experimental validation via kinetic assays (e.g., reaction with amines) is recommended .

Q. How can researchers resolve contradictions in reported stability data under acidic conditions?

Conflicting data may arise from impurities or solvent effects. A systematic approach includes:

  • Accelerated stability testing : Expose the compound to pH 1–3 buffers at 40°C and analyze degradation products via LC-MS .
  • Control experiments : Compare stability in anhydrous vs. aqueous THF to isolate solvent-specific effects .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) for protein targets .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can in silico models predict its pharmacokinetic properties?

  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Analyze membrane permeability using CHARMM or GROMACS .

Methodological Troubleshooting

Q. How to address low yields in large-scale synthesis?

  • Optimize stoichiometry : Ensure a 1:1 molar ratio of tetrahydrofuran-3-yl precursor to propanimidate ester .
  • Catalyst screening : Test alternatives to Et3N, such as DBU, to improve reaction efficiency .
  • Scale-up protocols : Use continuous flow reactors for better heat and mass transfer .

Q. What steps mitigate impurities during purification?

  • Gradient elution in chromatography : Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to separate closely related byproducts .
  • Recrystallization solvent optimization : Test mixtures like acetone/hexane for crystal lattice exclusion of impurities .

Data Analysis and Validation

Q. How to validate the compound’s role in a reaction mechanism?

  • Isotopic labeling : Use <sup>18</sup>O-labeled reagents to trace oxygen transfer pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

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